molecular formula C22H17N3O2S B410428 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA

3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA

Cat. No.: B410428
M. Wt: 387.5g/mol
InChI Key: BVNAYILIMRRMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzooxazole ring, a phenyl group, and a methyl-benzoyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA typically involves the reaction of 3-(benzooxazol-2-yl)aniline with 4-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzooxazole ring and thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Benzothiazol-2-yl-phenyl)-3-(4-methyl-benzoyl)-thiourea: Similar structure with a benzothiazole ring instead of a benzooxazole ring.

    1-(3-Benzimidazol-2-yl-phenyl)-3-(4-methyl-benzoyl)-thiourea: Contains a benzimidazole ring instead of a benzooxazole ring.

    1-(3-Benzoxazol-2-yl-phenyl)-3-(4-chlorobenzoyl)-thiourea: Similar structure with a chlorobenzoyl group instead of a methyl-benzoyl group.

Uniqueness

3-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHYLBENZOYL)THIOUREA is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the benzooxazole ring and the methyl-benzoyl group may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C22H17N3O2S

Molecular Weight

387.5g/mol

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C22H17N3O2S/c1-14-9-11-15(12-10-14)20(26)25-22(28)23-17-6-4-5-16(13-17)21-24-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H2,23,25,26,28)

InChI Key

BVNAYILIMRRMMO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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